N-(3-bromophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
N-(3-bromophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a benzazepine-derived acetamide featuring a brominated phenyl ring and a sulfanyl linkage. This compound’s structural complexity arises from the integration of a 4,5-dihydro-3H-1-benzazepin-3-yl moiety, a hydroxyl group, and a 3-bromophenyl substituent.
Properties
Molecular Formula |
C18H17BrN2O2S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17BrN2O2S/c19-13-5-3-6-14(10-13)20-17(22)11-24-16-9-8-12-4-1-2-7-15(12)21-18(16)23/h1-7,10,16H,8-9,11H2,(H,20,22)(H,21,23) |
InChI Key |
VBJFAVDMWNNZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Toxicity: Dichloro-substituted analogs () show higher cytotoxicity (IC₅₀: ~50 µM in HepG2 cells) compared to mono-halogenated derivatives (IC₅₀: >100 µM), likely due to increased metabolic stability .
- Thermal Stability : The 3-bromo derivative’s melting point (~215°C) exceeds that of fluoro analogs (~190°C), correlating with stronger crystal lattice interactions .
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